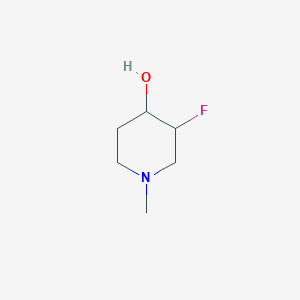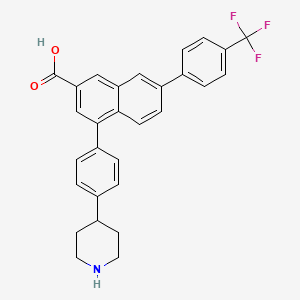
Ipragliflozin-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ipragliflozin-d5 is a deuterated form of ipragliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are a class of antihyperglycemic agents used primarily for the treatment of type 2 diabetes mellitus. This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of ipragliflozin due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in the body .
Métodos De Preparación
The synthesis of ipragliflozin-d5 involves several key steps:
Starting Materials: The synthesis begins with 4-fluoro-3-(2-benzothiophene)methylphenyl halide.
Formation of Organic Zinc Reagent: This compound is reacted with alkyl lithium in a suitable solvent, followed by a reaction with a zinc salt to form an organic zinc reagent.
Nucleophilic Substitution: The organic zinc reagent undergoes a nucleophilic substitution reaction with 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranose bromide to form an intermediate.
Deprotection: The pivaloyl protecting group is removed using an organic base to yield ipragliflozin.
Análisis De Reacciones Químicas
Ipragliflozin-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
Ipragliflozin-d5 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of ipragliflozin.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Interactions: Understanding how ipragliflozin interacts with other drugs.
Diabetes Research: Exploring the efficacy and safety of ipragliflozin in the treatment of type 2 diabetes mellitus
Mecanismo De Acción
Ipragliflozin-d5, like ipragliflozin, inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose, leading to increased urinary glucose excretion and decreased blood glucose levels. The high selectivity for SGLT2 over SGLT1 minimizes gastrointestinal side effects .
Comparación Con Compuestos Similares
Ipragliflozin-d5 is compared with other SGLT2 inhibitors such as:
- Dapagliflozin
- Canagliflozin
- Empagliflozin
- Tofogliflozin
- Luseogliflozin
This compound is unique due to its deuterated form, which provides more detailed insights into the pharmacokinetics and metabolic pathways of ipragliflozin .
Propiedades
Fórmula molecular |
C21H21FO5S |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S,6R)-2-[4-fluoro-3-[(3,4,5,6,7-pentadeuterio-1-benzothiophen-2-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1/i1D,2D,3D,4D,8D |
Clave InChI |
AHFWIQIYAXSLBA-FAQADOJDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F)[2H])[2H])[2H] |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12431068.png)








![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
![(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)

